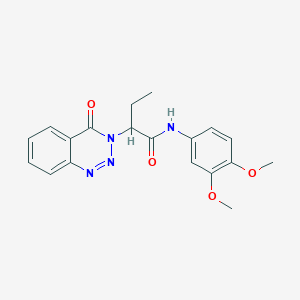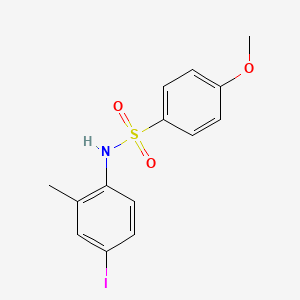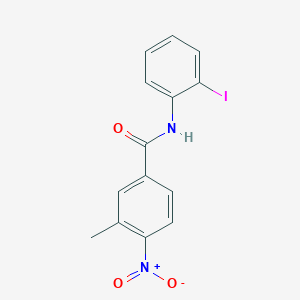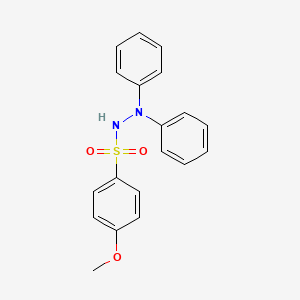![molecular formula C17H17N5O4S B11023226 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11023226.png)
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrido[2,1-c][1,2,4]triazinone core with a sulfamoylbenzyl group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide typically involves multi-step reactions. One common method includes the condensation of 4-oxo-pyridazinone derivatives with appropriate amines under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoylbenzyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,1-c][1,2,4]triazinone derivatives and sulfamoylbenzyl compounds. Compared to these, 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide stands out due to its unique combination of structural features, which confer specific reactivity and biological activity . Some similar compounds include:
- 4-oxo-pyridazinone derivatives
- Sulfamoylbenzyl amides
- Triazolo[4,3-a]pyrazine derivatives
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
InChI |
InChI=1S/C17H17N5O4S/c18-27(25,26)13-6-4-12(5-7-13)11-19-16(23)9-8-14-17(24)22-10-2-1-3-15(22)21-20-14/h1-7,10H,8-9,11H2,(H,19,23)(H2,18,25,26) |
InChI Key |
CZQSHUOMFFGUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one](/img/structure/B11023155.png)
![N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B11023159.png)


![Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11023174.png)
![5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B11023186.png)
![N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11023192.png)


![2,2-dimethyl-1-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}propan-1-one](/img/structure/B11023205.png)


![N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11023228.png)

